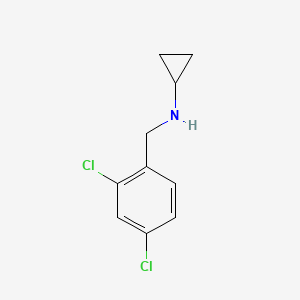

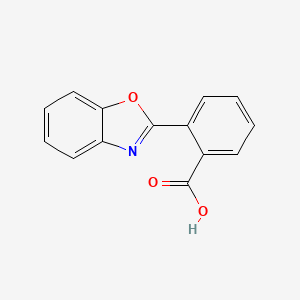

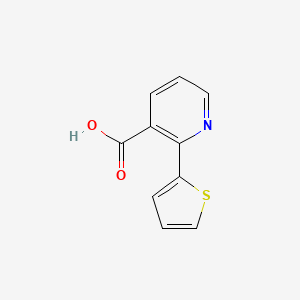

![molecular formula C11H10IN B1309478 7-碘-1,2,3,4-四氢环戊[b]吲哚 CAS No. 872473-09-1](/img/structure/B1309478.png)

7-碘-1,2,3,4-四氢环戊[b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The cyclopenta[b]indole core is a structural motif found in various biologically active compounds, which has garnered significant interest in medicinal chemistry due to its therapeutic potential. The papers provided focus on the synthesis, molecular structure, and chemical reactions of cyclopenta[b]indole derivatives, which are relevant to the analysis of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole" .

Synthesis Analysis

The synthesis of cyclopenta[b]indole derivatives is a key area of research due to their medicinal relevance. One paper describes a novel synthetic route for the preparation of octahydrocyclopenta[b]diazepinoindoles, which involves cyclization of a tetrahydrocyclopenta[b]indolyl derivative with formaldehyde in the presence of trifluoroacetic acid . Another study outlines a diastereoselective synthesis method that employs oxidative Michael addition followed by a chemoselective reduction and an acid-catalyzed intramolecular Friedel-Crafts reaction to achieve high diastereoselectivity . These methods highlight the versatility and complexity of synthesizing cyclopenta[b]indole frameworks.

Molecular Structure Analysis

The molecular structure of cyclopenta[b]indole derivatives is crucial for understanding their chemical properties and biological activity. One paper presents the X-ray analysis of a tetrahydrocyclopenta[b]indole derivative, providing detailed insights into its stereochemistry . Another study discusses the stereochemistry of related indole derivatives, revealing that they exist in different conformations in solution, which could have implications for their reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of cyclopenta[b]indole derivatives is explored through various chemical reactions. For instance, the oxidation and nitration of tetrahydrocyclopenta[b]indoles have been studied, leading to the formation of diols and nitro derivatives, respectively . The synthesis of various 7-substituted tetrahydrocyclopenta[b]indoles, including bromo, phenylethynyl, azido, and nitro derivatives, has been achieved, demonstrating the potential for further functionalization of the cyclopenta[b]indole core .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole," the studies on related compounds provide a foundation for inferring such properties. The reactivity of the indole core, the influence of substituents on the NMR spectra, and the impact of stereochemistry on the compound's behavior are all factors that would contribute to the overall profile of the compound .

科学研究应用

Application in Pharmaceutical Chemistry

- Summary of the application : Indole derivatives have been found to exhibit a wide range of pharmacological properties, including hypoglycemic, antibacterial, analgesic, antiviral, anticancer, protein kinase inhibitor, anti-obesity, antifungal, and antidiabetic activities . These compounds have high affinity to bind with most biological targets, making them important in the field of pharmaceuticals and medicinal industries .

- Summary of the results or outcomes : The outcomes also vary depending on the specific indole derivative and its use. For example, some indole compounds have shown promising results in the treatment of various health conditions .

Application in Synthetic Chemistry

- Summary of the application : Indole derivatives are important in synthetic chemistry, particularly in the construction of many alkaloids and complex heterocycles . They are also used in the development of new methods for indole functionalization .

- Methods of application or experimental procedures : One method involves the use of umpolung, a German word meaning polarity inversion. In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .

- Summary of the results or outcomes : The use of umpolung has allowed for the synthesis of important indole derivatives that were difficult to synthesize through the conventional reactivity of indole .

Application in Organic Synthesis

- Summary of the application : Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles, a process that is rapid, cost-effective, and concise . This process is based on a Fischer indolisation–N-alkylation sequence .

- Methods of application or experimental procedures : The process involves a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

- Summary of the results or outcomes : This process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .

Application in Biological Research

- Summary of the application : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Summary of the results or outcomes : The outcomes also vary depending on the specific indole derivative and its use. For example, some indole compounds have shown promising results in the treatment of various health conditions .

Application in the Preparation of Oxidants

- Summary of the application : Indole derivatives can be used as reactants for the preparation of tetramethylpiperidine-1-oxoammonium salts, which are used as oxidants .

- Summary of the results or outcomes : The outcome of this application is the production of tetramethylpiperidine-1-oxoammonium salts, which are used as oxidants .

Application in the Synthesis of Alkaloids

- Summary of the application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years due to their biological activities .

- Summary of the results or outcomes : The outcomes also vary depending on the specific indole derivative and its use. For example, some indole compounds have shown promising results in the treatment of various health conditions .

安全和危害

The safety data sheet for “7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole” advises against breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10IN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMRHPBVQMRKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC3=C2C=C(C=C3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406382 |

Source

|

| Record name | 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

CAS RN |

872473-09-1 |

Source

|

| Record name | 7-iodo-1,2,3,4-tetrahydrocyclopenta[b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

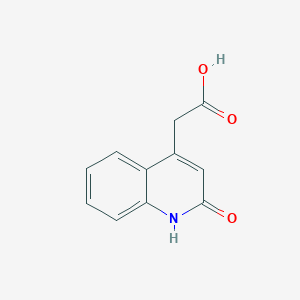

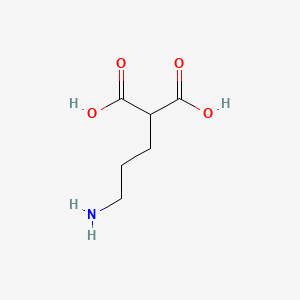

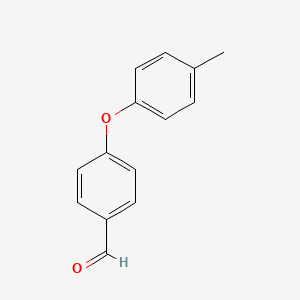

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)